molecular formula C10H2F12NiO4 B077483 Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel CAS No. 14949-69-0

Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel

Cat. No. B077483
CAS RN: 14949-69-0
M. Wt: 474.81 g/mol
InChI Key: HKRDFOJHSADCBA-BUOKYLHBSA-N
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Description

Synthesis Analysis

Nickel complexes have been synthesized through various methods, often involving reactions with ligands to form coordination compounds. These processes are carefully designed to yield complexes with desired structures and properties. For example, the reaction of nickel(II) acetate with specific β-diketonate ligands in the presence of a base can yield bis(β-diketonato)nickel(II) complexes. These synthesis methods are crucial for producing nickel complexes with high purity and specific configurations (Gradinaru et al., 2001).

Molecular Structure Analysis

The molecular structure of nickel complexes is often characterized by X-ray crystallography, revealing the coordination geometry around the nickel ion. For instance, certain nickel complexes exhibit square-planar geometry, a common coordination structure for nickel(II) compounds, which impacts their chemical behavior and interaction with ligands (Dickman, 2000).

Chemical Reactions and Properties

Nickel complexes participate in a variety of chemical reactions, including oxidation-reduction processes, ligand exchange reactions, and catalytic activities. The electronic and structural properties of these complexes influence their reactivity and stability. For instance, the presence of electron-withdrawing or electron-donating groups on the ligands can significantly affect the complex's catalytic properties and reactivity toward specific substrates (He et al., 2018).

Physical Properties Analysis

The physical properties of nickel complexes, such as solubility, volatility, and thermal stability, are important for their practical applications, especially in material synthesis and as precursors in various chemical processes. These properties are influenced by the complex's molecular structure and the nature of its ligands. For example, complexes designed for chemical vapor deposition processes are synthesized to be volatile and thermally stable (Timmer et al., 1991).

Chemical Properties Analysis

The chemical properties of nickel complexes, including their reactivity, stability, and catalytic activity, are closely related to their electronic structure and the ligands surrounding the nickel ion. The electron configuration of nickel and the electron-donating or withdrawing capacity of the ligands can tailor these complexes for specific chemical reactions, highlighting their versatility in catalysis and organic synthesis (Sasaki et al., 1999).

Scientific Research Applications

  • Isomer Formation and Crystal Structure : A study explored the co-crystal formation of cis and trans isomers of a copper complex similar to the nickel compound, highlighting its octahedral geometry and Jahn–Teller distortion (Fernandes et al., 2010).

  • Complex Formation and Stability : Research on Nickel(II) complexes of various 1,5-dialkyl-2,4-pentanediones, including a study of their spectroscopic properties and structural stability in different states, provides insights into the behavior of similar nickel complexes (Yoshida et al., 1972).

  • Temperature-Dependent Ligand Behavior : A study on a platinum(II) complex with a related ligand showed temperature-dependent tautomeric behavior, suggesting dynamic stereochemistry in such complexes (Hughes & Powell, 1973).

  • Magnetic Interactions in Complexes : A research paper discussed bis(hfac)-copper(II) complexes, which exhibited ferromagnetic interactions at extremely low temperatures, demonstrating the magnetic properties of such complexes (Yasui et al., 2001).

  • Multiphoton Dissociation Studies : The volatile uranyl complex of this compound has been studied for its susceptibility to multiphoton dissociation, indicating potential applications in fields like laser chemistry and materials processing (Eberhardt et al., 1982).

  • Crystal Structure and Coordination Polyhedron : The crystal structure of a related nickel(II) compound was analyzed, revealing a distorted octahedral coordination polyhedron, which could provide insights into the structural aspects of similar nickel complexes (Meštrović et al., 2004).

properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Ni/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMAWNCLJNNCMV-PAMPIZDHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F12NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel

CAS RN

14949-69-0
Record name Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel
Reactant of Route 2
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Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel
Reactant of Route 3
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel

Citations

For This Compound
3
Citations
MH Dickman - Acta Crystallographica Section C: Crystal Structure …, 2000 - scripts.iucr.org
Addition of 1,2-phenylenediamine to solutions ofbis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O′)cobalt(II),-iron(II) and -nickel(II) resulted in crystals containing centrosymmetric …
Number of citations: 16 scripts.iucr.org
MH Dickman, JP Ward, FA Villamena… - … Section C: Crystal …, 1998 - scripts.iucr.org
The title compound, [Ni2(C5HF6O2)4(C9H11NOS)2], crystallizes as a centrosymmetric dimer containing two Ni(hfac)2 moieties bridged by two nitrone ligands (hfac is the 1,1,1,5,5,5-…
Number of citations: 12 scripts.iucr.org
D EDUCATION Ph - 2003 - Ohio State University Medical Center
Number of citations: 0

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